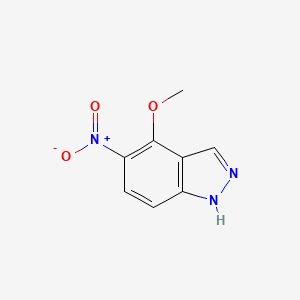
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one
概要
説明
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is connected generally with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .Chemical Reactions Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .科学的研究の応用
Antibacterial Activity
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one: and its derivatives have been studied for their potential antibacterial properties. Research indicates that these compounds exhibit inhibitory effects on bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis. The antibacterial activity is particularly significant because it suggests potential for developing new antibiotics that can combat resistant bacterial strains .
Anticancer Properties
The cytotoxic properties of 1,3,4-thiadiazole derivatives have been extensively reviewed, with a focus on their potential as anticancer agents. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. This mechanism is crucial for the development of new antitumor agents, as it offers a method to target and destroy cancer cells .
DNA Interaction
The interaction of 1,3,4-thiadiazole derivatives with CT-DNA has been characterized, which is essential for understanding how these compounds can be used in genetic therapies and cancer treatment. By binding with DNA, they can potentially interfere with the replication of malignant cells, providing a pathway for therapeutic intervention .
Enzyme Inhibition
Thiadiazole derivatives are known to act as enzyme inhibitors, which is vital for the development of drugs targeting specific metabolic pathways. Enzyme inhibition is a common strategy in drug design, particularly for conditions such as hypertension, where controlling certain enzymes can lead to therapeutic effects .
Antifungal and Antimicrobial Effects
Beyond antibacterial applications, 1,3,4-thiadiazole derivatives also show promise in antifungal and broader antimicrobial treatments. This broad-spectrum activity is valuable in developing treatments for a range of infections, especially in an era of increasing antimicrobial resistance .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic effects of thiadiazole derivatives make them candidates for pain relief and inflammation management. These properties are crucial for chronic diseases like arthritis, where managing pain and inflammation is a significant part of treatment .
Anticonvulsant Effects
Research has also explored the anticonvulsant properties of thiadiazole derivatives. These compounds could contribute to new treatments for epilepsy and other seizure-related disorders, offering alternatives to current medications .
Antioxidant Potential
The antioxidant properties of 1,3,4-thiadiazole derivatives are being investigated for their ability to neutralize free radicals. Antioxidants play a role in preventing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging .
作用機序
Safety and Hazards
将来の方向性
1,3,4-thiadiazole derivatives have shown significant therapeutic potential and a wide range of therapeutic activities . Therefore, these compounds are the subject of considerable growing interest for designing new antitumor agents . Further structure optimization and in-depth studies are needed for these compounds as possible therapeutic agents .
特性
IUPAC Name |
5-chloro-3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2OS/c3-1-4-5-2(6)7-1/h(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJGHVMLZDSOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one | |
CAS RN |
89304-39-2 | |
| Record name | 5-chloro-2,3-dihydro-1,3,4-thiadiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



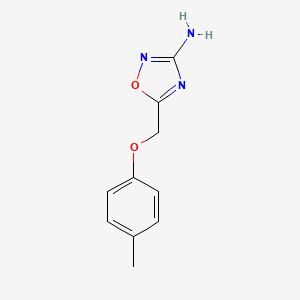
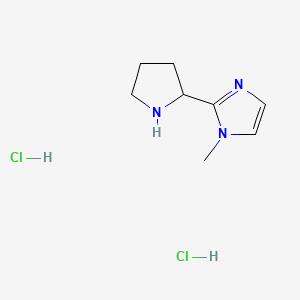
![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)
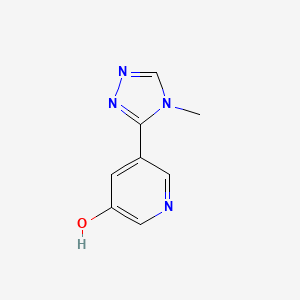
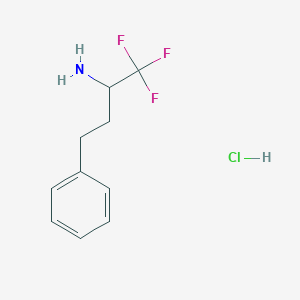
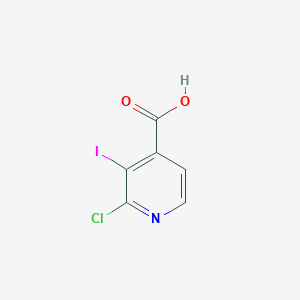
![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)
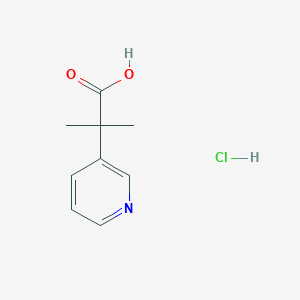


![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)

